Cas no 5829-13-0 (Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI))

Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI) structure
5829-13-0 structure
Product Name:Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI)
CAS No:5829-13-0
MF:C28H38N2O2
MW:434.613527774811
CID:386038
PubChem ID:3095312
Update Time:2025-04-19

Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI)
    • 3-(4-heptoxyphenyl)-5-(4-heptylphenyl)-1,2,4-oxadiazole
    • 1,2,4-oxadiazole, 3-[4-(heptyloxy)phenyl]-5-(4-heptylphenyl)-
    • 3-(4-Heptyloxy-phenyl)-5-(4-heptyl-phenyl)-[1,2,4]oxadiazole
    • 5829-13-0
    • AKOS005378301
    • STK018131
    • DTXSID50389155
    • 3-[4-(heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole
    • Inchi: 1S/C28H38N2O2/c1-3-5-7-9-11-13-23-14-16-25(17-15-23)28-29-27(30-32-28)24-18-20-26(21-19-24)31-22-12-10-8-6-4-2/h14-21H,3-13,22H2,1-2H3
    • InChI Key: ZIYBYCXHOMGSPQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)C1=NOC(C2C=CC(=CC=2)CCCCCCC)=N1)CCCCCCC

Computed Properties

  • Exact Mass: 434.29354
  • Monoisotopic Mass: 434.293
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 15
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.8
  • Topological Polar Surface Area: 48.2Ų

Experimental Properties

  • Density: 1.016
  • Boiling Point: 556.7°C at 760 mmHg
  • Flash Point: 290.5°C
  • Refractive Index: 1.525
  • PSA: 48.15
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